2-(4-Methoxyphenyl)-1,3-bis(phenylsulfonyl)imidazolidine
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Overview
Description
1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine is a chemical compound with the molecular formula C17H20N2O2 It is characterized by the presence of two benzenesulfonyl groups and a 4-methoxyphenyl group attached to an imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine typically involves the reaction of benzenesulfonyl chloride with 2-(4-methoxyphenyl)imidazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides.
Substitution: Various substituted imidazolidine derivatives.
Scientific Research Applications
1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. The benzenesulfonyl groups can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The 4-methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-bis(benzenesulfonyl)imidazolidine: Lacks the 4-methoxyphenyl group, which may affect its binding properties and reactivity.
2-(4-methoxyphenyl)imidazolidine: Lacks the benzenesulfonyl groups, which are crucial for its inhibitory activity.
Uniqueness
1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine is unique due to the presence of both benzenesulfonyl and 4-methoxyphenyl groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N2O5S2 |
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Molecular Weight |
458.6 g/mol |
IUPAC Name |
1,3-bis(benzenesulfonyl)-2-(4-methoxyphenyl)imidazolidine |
InChI |
InChI=1S/C22H22N2O5S2/c1-29-19-14-12-18(13-15-19)22-23(30(25,26)20-8-4-2-5-9-20)16-17-24(22)31(27,28)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
InChI Key |
VXNMMZSLLQGZRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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